N-(3,5-dichlorophenyl)-4-oxopentanamide
Description
N-(3,5-dichlorophenyl)-4-oxopentanamide is an organic compound featuring a 3,5-dichlorophenyl group linked via an amide bond to a 4-oxopentyl chain. Its molecular formula is C₁₁H₁₁Cl₂NO₂, with a molecular weight of 268.12 g/mol. The structure comprises a meta-dichlorinated aromatic ring, which introduces strong electron-withdrawing effects, and a pentanamide moiety containing a ketone group at the 4th position.
Properties
Molecular Formula |
C11H11Cl2NO2 |
|---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-4-oxopentanamide |
InChI |
InChI=1S/C11H11Cl2NO2/c1-7(15)2-3-11(16)14-10-5-8(12)4-9(13)6-10/h4-6H,2-3H2,1H3,(H,14,16) |
InChI Key |
DCYGGWARXOZGRT-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Canonical SMILES |
CC(=O)CCC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(3,5-dichlorophenyl)-4-oxopentanamide with structurally related amides and imides, focusing on substituent effects, functional groups, and crystallographic properties.
Structural and Functional Group Comparisons
N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide Molecular Formula: C₈H₄Cl₅NO Key Differences: The acyl group is a trichloromethyl (-CCl₃) instead of a 4-oxopentyl chain. Properties: The trichloromethyl group is highly electron-withdrawing, reducing electron density on the amide nitrogen. Crystallographic data (monoclinic, space group P21/c) indicates tight packing due to planar molecular geometry and halogen bonding .
3-Chloro-N-phenyl-phthalimide Molecular Formula: C₁₄H₈ClNO₂ Key Differences: A phthalimide (cyclic imide) replaces the linear amide, with a single meta-chloro substituent. Applications: Used in polyimide synthesis due to its rigidity and thermal stability . Contrast: The target compound’s linear amide and dichloro substitution may offer distinct reactivity, such as easier hydrolysis or derivatization.
Data Table: Comparative Analysis
Key Findings
- Acyl Group Impact :
- Trichloroacetamides : High electronegativity favors dense crystal packing but may reduce solubility in polar solvents.
- 4-Oxopentanamide : The ketone and extended alkyl chain introduce flexibility and H-bonding sites, likely improving solubility in protic solvents.
- Crystallography: Trichloroacetamides exhibit planar geometries conducive to monoclinic packing , whereas the target compound’s bulkier chain may adopt less ordered or orthorhombic systems.
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